molecular formula C14H17Cl2N3O B2436124 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide CAS No. 1197666-62-8

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide

Cat. No.: B2436124
CAS No.: 1197666-62-8
M. Wt: 314.21
InChI Key: IDKAKGXGCOBSDF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylpropyl group, and a dichlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps may include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the dimethylpropyl group: This step often involves the alkylation of an appropriate intermediate using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced using reagents like 2,3-dichlorobenzene.

    Formation of the acetamide backbone: This step typically involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: To maintain the reaction mixture at a constant temperature.

    Distillation: To purify the intermediate and final products.

    Crystallization: To isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce primary amines or alcohols.

    Substitution: Can result in the formation of new substituted derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cellular membranes: Leading to changes in cell permeability and signaling.

Comparison with Similar Compounds

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dichlorophenyl)amino]acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide: Differing in the position of the chlorine atoms on the phenyl ring.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-difluorophenyl)amino]acetamide: Substituting chlorine atoms with fluorine atoms.

    N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide: Replacing chlorine atoms with methyl groups.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dichloroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O/c1-9(2)14(3,8-17)19-12(20)7-18-11-6-4-5-10(15)13(11)16/h4-6,9,18H,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKAKGXGCOBSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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